molecular formula C19H13N3O3 B2502784 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate CAS No. 452966-68-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

Cat. No.: B2502784
CAS No.: 452966-68-6
M. Wt: 331.331
InChI Key: CBCJEDFRHCTXRC-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core fused to a methyl ester of 2-naphthoic acid. The benzo-triazinone moiety is a six-membered aromatic ring containing three nitrogen atoms, while the 2-naphthoate group introduces a fused bicyclic aromatic system.

The compound’s ester linkage may influence its stability and reactivity compared to amide or thioester analogs. Its molecular formula is inferred as C₂₀H₁₃N₃O₃, with a molecular weight of 343.34 g/mol, though exact values require experimental validation.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCJEDFRHCTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinone ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The naphthoate moiety is then introduced via esterification reactions, often using naphthoic acid and suitable alcohol derivatives under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazinone or naphthoate rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Derivatives

N-cycloheptyl-2-(4-oxobenzo-triazin-3-yl)acetamide (CAS 440332-08-1)

  • Molecular Formula : C₁₆H₂₀N₄O₂
  • Molecular Weight : 300.36 g/mol
  • Key Features: Shares the 4-oxobenzo-triazinone core but substitutes the methyl 2-naphthoate group with a cycloheptyl acetamide chain.
  • Physicochemical Properties : Predicted pKa = 14.09 (basic), density = 1.34 g/cm³ .

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo-triazin-3-yl)acetamide (CAS 440332-04-7)

  • Molecular Formula : C₁₇H₂₀N₄O₂
  • Molecular Weight : 312.37 g/mol
  • Key Features : Similar core but includes a cyclohexenylethyl acetamide substituent.
  • Comparison : The unsaturated cyclohexene group may increase lipophilicity, contrasting with the aromatic naphthoate ester in the target compound .
Naphthalene-Fused Heterocycles

1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one

  • Molecular Formula: C₁₈H₁₃NO₂
  • Molecular Weight : 275.30 g/mol
  • Key Features: Replaces the triazinone core with an oxazinone fused to naphthalene.
  • Significance: Oxazinones are associated with antimicrobial and antitumor activities, suggesting the target compound’s naphthalene moiety could similarly enhance bioactivity .

3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine (Compound 5)

  • Key Features : Contains an oxadiazine ring fused to naphthalene.
  • NMR data (¹H, ¹³C, HSQC, HMBC) provided in highlight diagnostic signals for naphthalene protons (δ 7.5–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm), which may guide characterization of the target compound .

4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid

  • Molecular Formula : C₁₈H₁₃N₃O₂
  • Molecular Weight : 303.31 g/mol
  • Key Features : Triazole instead of triazine core, with a benzoic acid substituent.

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a triazinone core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O4C_{16}H_{13}N_3O_4. Its structure includes a triazinone moiety linked to a naphthoate group, which may enhance its bioactivity through unique interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the cholinergic system by breaking down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound can increase acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity Type Description
Anticancer Triazine derivatives have shown potential in inhibiting cancer cell proliferation.
Antimicrobial Compounds with similar structures have demonstrated effectiveness against bacteria and fungi.
Cholinesterase Inhibition Significant inhibition of AChE and BChE has been observed, which is relevant for neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of Cholinesterases : A study demonstrated that naphtho-triazoles exhibit potent inhibitory effects on BChE. The structure-activity relationship indicated that modifications to the triazole ring can enhance inhibitory potency . This suggests that this compound may have similar or enhanced effects due to its unique structure.
  • Anticancer Activity : Another investigation revealed that triazine derivatives could induce apoptosis in cancer cells through various pathways. The presence of the naphthoate moiety may contribute to increased cytotoxicity against specific cancer lines.
  • Antimicrobial Properties : Research on related compounds has shown significant antibacterial activity against gram-positive and gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets .

Q & A

Q. Can this compound serve as a photoaffinity probe in proteomics?

  • Methodological Answer :
  • Photoactivation : Irradiate at 365 nm in the presence of a target protein (e.g., BSA) and analyze cross-linking efficiency via SDS-PAGE and MALDI-TOF .
  • Control Experiments : Use UV-inert analogs to confirm specificity of binding .

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